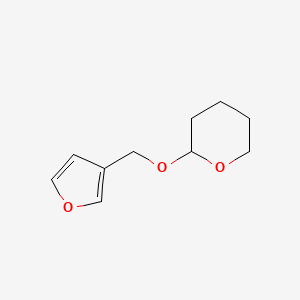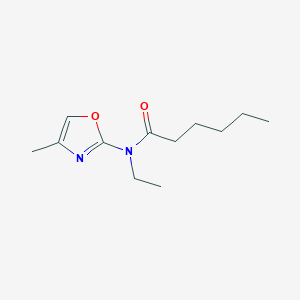![molecular formula C16H11N3O5 B12902630 Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 56894-70-3](/img/structure/B12902630.png)
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a heterocyclic compound that belongs to the oxadiazole family. . The compound’s structure includes a nitrophenyl group and a benzoate ester, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of hydrazides with appropriate reagents. One common method involves the reaction of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide with phosphorous oxychloride . This reaction is carried out under reflux conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s oxadiazole ring is a pharmacophore in many biologically active molecules, making it a potential candidate for drug development.
Biological Studies: It has been studied for its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for carboxylic acids, esters, and carboxamides, allowing it to mimic these functional groups in biological systems . This mimicry enables the compound to interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
2-Aryl-5-substituted-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and have similar biological activities.
1,3,4-Thiadiazoles: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group and the benzoate ester enhances its potential for diverse applications in medicinal chemistry and other fields.
特性
| 56894-70-3 | |
分子式 |
C16H11N3O5 |
分子量 |
325.27 g/mol |
IUPAC名 |
methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)11-7-3-2-6-10(11)14-17-18-15(24-14)12-8-4-5-9-13(12)19(21)22/h2-9H,1H3 |
InChIキー |
QMGSNPFOGZEFSM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/no-structure.png)


![1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12902576.png)



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
